AMBROX DL
Overview
Description
AMBROX DL, also known as AMBROX DLide, is a highly valued compound in the fragrance industry. It is a synthetic substitute for ambergris, a rare and expensive substance produced in the digestive tract of sperm whales. This compound is prized for its unique scent and excellent fixative properties, making it a key ingredient in perfumes, cosmetics, and even food products .
Preparation Methods
Synthetic Routes and Reaction Conditions
AMBROX DL is typically synthesized from sclareol, a diterpene alcohol extracted from clary sage (Salvia sclarea). One common method involves the oxidation of sclareol using hydrogen peroxide in the presence of a quaternary ammonium phosphomolybdate catalyst. This method yields this compound with a 20% overall efficiency .
Another method involves a one-pot two-step process where sclareolide is used as the starting material. The process includes adding a catalytic stabilizer and a reducing agent, followed by an acid-catalyzed cyclization .
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques to ensure high yield and purity. The one-pot synthesis method is favored for its efficiency and reduced environmental impact. This method minimizes waste and reduces the number of purification steps required .
Chemical Reactions Analysis
Types of Reactions
AMBROX DL undergoes several types of chemical reactions, including:
Oxidation: The primary method for synthesizing this compound involves the oxidation of sclareol.
Reduction: Reduction reactions are used in the synthesis process to convert intermediates into the final product.
Cyclization: Acid-catalyzed cyclization is a crucial step in forming the bicyclic structure of this compound
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide is commonly used.
Catalysts: Quaternary ammonium phosphomolybdate and other polyoxometalates.
Major Products Formed
The primary product of these reactions is this compound, which is characterized by its unique scent and fixative properties. By-products are minimized through efficient reaction conditions and catalysts .
Scientific Research Applications
AMBROX DL finds applications in various fields:
Chemistry: Used as a model compound for studying synthetic routes and reaction mechanisms.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in respiratory conditions.
Industry: Widely used in the fragrance industry for perfumes, cosmetics, and as a flavoring agent in food products .
Mechanism of Action
AMBROX DL acts primarily as a fixative in perfumes, enhancing the longevity and stability of the fragrance. It interacts with various molecular targets in the olfactory system, providing a long-lasting scent. In biological systems, it may exert effects through anti-inflammatory pathways and by modulating the production of mucus in respiratory conditions .
Comparison with Similar Compounds
Similar Compounds
Sclareol: The primary precursor for AMBROX DL synthesis.
Ambergris: The natural counterpart, now rarely used due to ethical and conservation concerns.
Ambrein: Another compound derived from ambergris, with similar scent properties .
Uniqueness of this compound
This compound stands out due to its synthetic origin, which ensures a consistent and sustainable supply. Its unique scent and excellent fixative properties make it a preferred choice in the fragrance industry. Additionally, its synthetic production methods are more environmentally friendly compared to the extraction of natural ambergris .
Properties
IUPAC Name |
3a,6,6,9a-tetramethyl-2,4,5,5a,7,8,9,9b-octahydro-1H-benzo[e][1]benzofuran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28O/c1-14(2)8-5-9-15(3)12(14)6-10-16(4)13(15)7-11-17-16/h12-13H,5-11H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZUZOLGGMJZJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CCC3(C2CCO3)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2048119 | |
Record name | Dodecahydro-3a,6,6,9a-tetramethylnaphtho[2,1-b]furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Solid, White crystalline solid | |
Record name | Naphtho[2,1-b]furan, dodecahydro-3a,6,6,9a-tetramethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ambronide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036831 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 1,5,5,9-Tetramethyl-13-oxatricyclo(8.3.0.0(4.9))tridecane | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1249/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
120.00 to 121.00 °C. @ 1.40 mm Hg | |
Record name | Ambronide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036831 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water, soluble (in ethanol) | |
Record name | 1,5,5,9-Tetramethyl-13-oxatricyclo(8.3.0.0(4.9))tridecane | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1249/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
3738-00-9, 6790-58-5 | |
Record name | Cetalox | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3738-00-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,5,5,9-Tetramethyl-13-oxatricyclo (8.3.0.0.(4.9))tridecane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003738009 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naphtho[2,1-b]furan, dodecahydro-3a,6,6,9a-tetramethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dodecahydro-3a,6,6,9a-tetramethylnaphtho[2,1-b]furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dodecahydro-3a,6,6,9a-tetramethylnaphtho[2,1-b]furan | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.017 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Ambronide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036831 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
75 - 76 °C | |
Record name | Ambronide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036831 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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